

estrogen receptor positive HER2 negative breast cancer Lerociclib

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Compound Focus: Lerociclib

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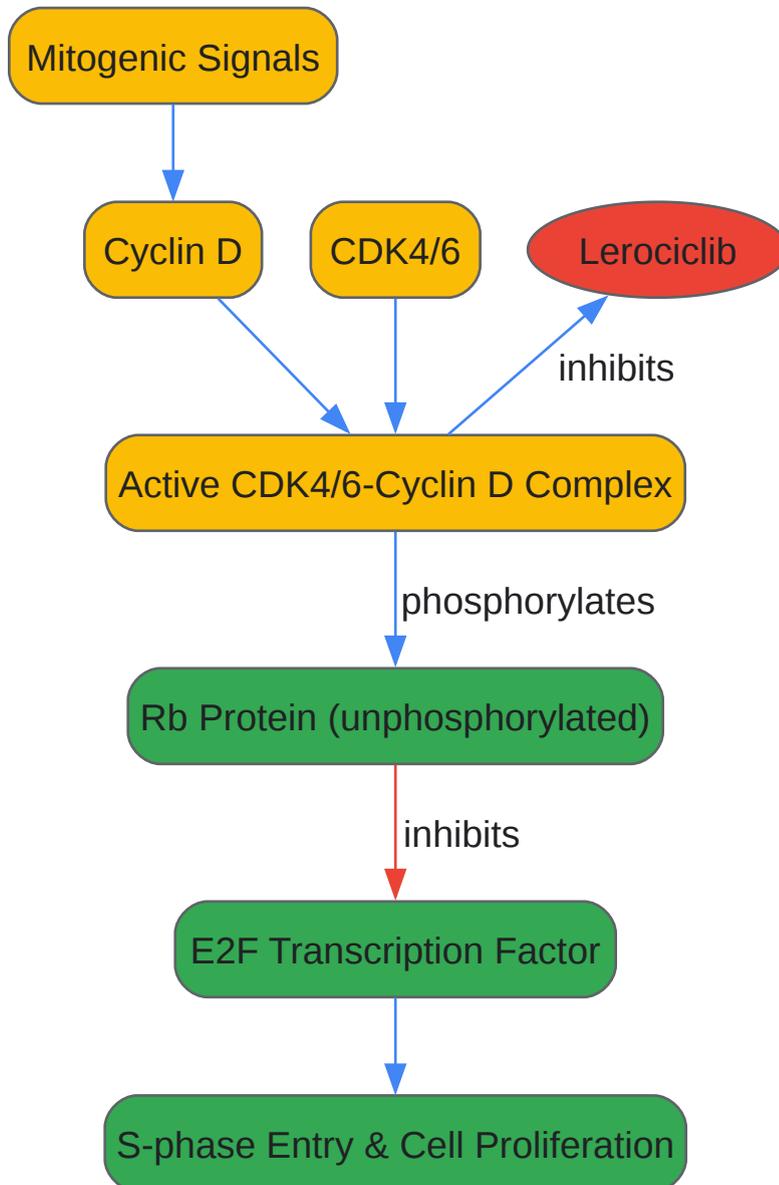
Mechanism of Action and Scientific Rationale

Lerociclib (also known as GB491 or G1T38) is a potent and selective oral inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) [1]. Its mechanism, shared with other CDK4/6 inhibitors, is to disrupt the cell cycle progression from the G1 phase to the S phase [2].

- **Core Pathway:** Upon mitogenic signaling, cyclin D binds to and activates CDK4/6. This active complex phosphorylates the retinoblastoma protein (Rb) [2] [3].
- **Phosphorylation Impact:** Rb phosphorylation releases its inhibition on the E2F transcription factor, allowing the expression of genes required for DNA synthesis and S-phase entry [2] [3].
- **Inhibitor Action:** By selectively inhibiting CDK4/6, **lerociclib** prevents Rb phosphorylation, leading to reversible G1 phase cell cycle arrest and ultimately inhibiting cancer cell proliferation [2] [4] [1].

The diagram below illustrates this core signaling pathway and the point of **lerociclib** inhibition.

Lerociclib inhibits CDK4/6 in the cell cycle pathway



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Clinical Evidence: The LEONARDA-1 Phase III Trial

The **LEONARDA-1** trial (NCT05054751) is a pivotal, randomized, double-blind, Phase III study that provides the strongest clinical evidence for **lerociclib** in HR+/HER2- advanced breast cancer [5] [4].

- **Patient Population:** The trial enrolled 275 patients with HR+/HER2- locally advanced or metastatic breast cancer who had relapsed or progressed on prior endocrine therapy [5] [4].

- **Study Design:** Patients were randomized 1:1 to receive either **lerociclib** (150 mg twice daily) plus fulvestrant or placebo plus fulvestrant [4].
- **Primary Endpoint:** Progression-free survival (PFS) assessed by investigators.

The trial successfully met its primary endpoint, demonstrating a statistically significant and clinically meaningful improvement in PFS with the **lerociclib** combination [5] [4]. The key efficacy outcomes are summarized in the table below.

Endpoint	Lerociclib + Fulvestrant	Placebo + Fulvestrant	Hazard Ratio (HR) & P-value
Median PFS (Investigator)	11.07 months	5.49 months	HR: 0.451; 95% CI: 0.311-0.656; P = 0.000016 [5] [4]
Median PFS (BICR)	Not Reported	Not Reported	HR: 0.353; 95% CI: 0.228-0.547; P = 0.000002 [4]
Objective Response Rate (ORR)	23.4%	8.7%	[4]
ORR (patients with measurable disease)	26.9%	9.9%	[4]
Clinical Benefit Rate (CBR)	48.2%	Not Fully Reported	[4]
Overall Survival (OS)	Immature at data cut-off	Immature at data cut-off	[5] [4]

Consistent benefit was observed across key patient subgroups, including those with poor prognostic factors such as primary endocrine resistance, liver metastases, and multiple metastatic sites [4].

Safety and Tolerability Profile

A key differentiator for **lerociclib** appears to be its improved tolerability. Preclinical and early clinical data suggest it is designed for faster plasma clearance, which may minimize bone marrow exposure and reduce

hematologic toxicity [6] [7].

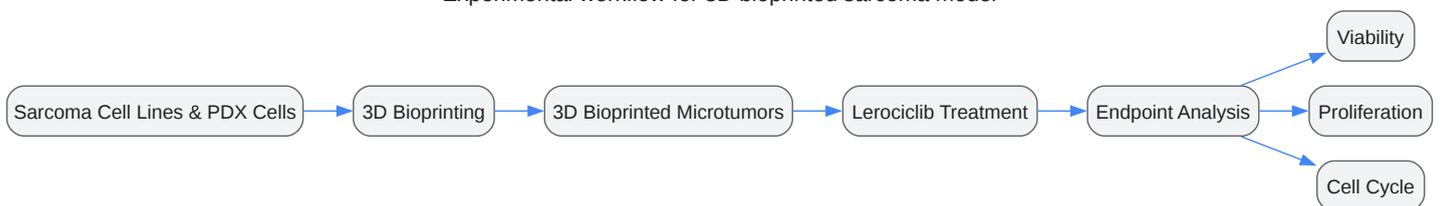
- **LEONARDA-1 Findings:** The Phase III trial confirmed a differentiated safety profile, with **low rates of Grade 4 neutropenia** and limited severe gastrointestinal toxicity, fatigue, stomatitis, and alopecia compared to established CDK4/6 inhibitors [4].
- **Supporting Evidence:** A Phase I trial in lung cancer investigating **lerociclib** with osimertinib reported neutropenia as a dose-limiting toxicity in only 1 out of 30 patients, further supporting its potential for a reduced severe toxicity burden [6] [7].

Preclinical and Research Applications

Beyond breast cancer, **lerociclib** is being investigated in other malignancies, highlighting its broad research potential.

- **Pediatric Sarcomas:** A 2023 preclinical study demonstrated that **lerociclib** induced cell cycle arrest, decreased viability, proliferation, and motility in established sarcoma cell lines and patient-derived xenografts (PDXs) [6] [7].
- **Advanced Models:** This study utilized innovative **3D-bioprinted sarcoma microtumors**, demonstrating **lerociclib's** efficacy in a model that may better recapitulate the in vivo tumor microenvironment [6] [7]. The general workflow of this approach is illustrated below.

Experimental workflow for 3D bioprinted sarcoma model



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Perspectives for Researchers

The development of **lerociclib** addresses key challenges in the CDK4/6 inhibitor class.

- **Overcoming Toxicity:** The dose-limiting toxicities of established CDK4/6 inhibitors (e.g., neutropenia, GI effects) can necessitate dose reductions or interruptions [2]. **Lerociclib's** safety profile could enable more continuous dosing and improve treatment efficacy [6] [7].
- **Mechanisms of Resistance:** Research into resistance to CDK4/6 inhibition is critical. Known mechanisms include loss of Rb protein function, activation of bypass signaling pathways (e.g., PI3K-AKT-mTOR, MAPK), and acquisition of cyclin E-CDK2 activity [2] [3]. **Lerociclib's** role in combination strategies to overcome resistance warrants further investigation.

In summary, **lerociclib** represents a promising next-generation CDK4/6 inhibitor with validated efficacy in a Phase III breast cancer trial and a potentially optimized tolerability profile. Its exploration in preclinical sarcoma models and with innovative 3D technologies highlights its value as a candidate for broader oncological application and combination therapy strategies.

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